molecular formula C6H11NO3 B046105 Ethyl 2-ethoxy-2-iminoacetate CAS No. 816-27-3

Ethyl 2-ethoxy-2-iminoacetate

Cat. No. B046105
CAS RN: 816-27-3
M. Wt: 145.16 g/mol
InChI Key: DSHWMBCJDOGPTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-ethoxy-2-iminoacetate and related compounds involves several key steps, including hydrogenation, alkylation, and cyclization reactions. For example, ethyl (N-Sulfinyl)iminoacetates have been synthesized through rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes, leading to alpha-amino acid esters with high levels of regio- and stereocontrol (Kong, Cho, & Krische, 2005). Similarly, ethyl 2-(N-methoxy) imino-2-phenylacetate has been prepared from ethyl phenyl glyoxylate and methoxyamine hydrochloride under catalytic conditions (Li Zhong-mei, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 2-ethoxy-2-iminoacetate and its derivatives has been elucidated using various spectroscopic techniques. The structural and theoretical evidence of reaction products involving ethyl(ethoxymethylene)cyanoacetate has been provided, highlighting the importance of X-ray crystallography and spectroscopic analysis in determining the configuration and conformation of these compounds (Chaimbault et al., 1999).

Chemical Reactions and Properties

Ethyl 2-ethoxy-2-iminoacetate undergoes various chemical reactions, including coupling, nitrosation, methylation, and bromination. These reactions are crucial for the synthesis of complex molecules and intermediates with significant biological and chemical properties. For instance, ethyl Z 2-methoxyimino-2-(2-aminothiazol-4-yl) acetate has been synthesized through a series of improved synthesis steps, demonstrating the compound's versatility in chemical reactions (Jing, 2003).

Physical Properties Analysis

The physical properties of ethyl 2-ethoxy-2-iminoacetate, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical syntheses. Although specific studies focusing solely on the physical properties of this compound were not identified, these properties can be inferred from the synthesis and application contexts in which the compound is used.

Chemical Properties Analysis

The chemical properties of ethyl 2-ethoxy-2-iminoacetate, including reactivity, stability, and compatibility with various reagents and conditions, are central to its utility in organic synthesis. For example, its use as a coupling reagent for racemization-free esterification and amidation reactions demonstrates its reactive versatility and importance in peptide synthesis (Thalluri et al., 2013).

Safety And Hazards

Ethyl 2-ethoxy-2-iminoacetate is classified as a combustible liquid and is harmful if swallowed . It is recommended to wear protective clothing when risk of exposure occurs and to use it in a well-ventilated area . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .

Relevant Papers

Relevant papers related to Ethyl 2-ethoxy-2-iminoacetate can be found in the references provided . These papers may provide more detailed information about the compound’s properties, synthesis, and applications.

properties

IUPAC Name

ethyl 2-ethoxy-2-iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWMBCJDOGPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448293
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-2-iminoacetate

CAS RN

816-27-3
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethoxy-2-iminoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitriloacetic acid ethyl ester (83 mmol) was dissolved in diethyl ether (water free, 25 ml) and ethanol (water free, 85 mmol) was added and the stirred mixture cooled to −40° C. At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour. The cooling bath was removed and at 0° C. the reaction mixture warmed up quickly (additional cooling required) and the product precipitated. The solid material was filtered off, washed with diethyl ether and dried.
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethoxy-2-iminoacetate
Reactant of Route 2
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Ethyl 2-ethoxy-2-iminoacetate

Citations

For This Compound
6
Citations
MV Chudinov, AV Matveev, NI Zhurilo… - Journal of …, 2015 - Wiley Online Library
… N-acylamidrazones were obtained from carboxylic acid hydrazides and ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride and then were reacted with chloroanhydride of …
Number of citations: 13 onlinelibrary.wiley.com
SC Nguyen, AY Hong - Tetrahedron Letters, 2021 - Elsevier
… For our purposes, ethyl 2-ethoxy-2-iminoacetate (4) provided the key functionality we needed … are more expensive and less accessible than ethyl 2-ethoxy-2-iminoacetate (4). Additional …
Number of citations: 2 www.sciencedirect.com
DM Khomenko, RO Doroshchuk, YM Ohorodnik… - Chemistry of …, 2022 - Springer
… The key synthetic precursors – 1,2,4-triazole-3(5)-carboxylates (20 examples, 35–89% yield) were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate …
Number of citations: 3 link.springer.com
A Zambon, D Ménard, BMJM Suijkerbuijk… - Journal of medicinal …, 2010 - ACS Publications
… systems are obtained by reaction of the already reported diamino intermediates 6a−d (12, 13) with the appropriate α-keto esters as electrophiles or with ethyl 2-ethoxy-2-iminoacetate in …
Number of citations: 42 pubs.acs.org
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
… Treatment of commercially available 36 with ethyl 2-ethoxy-2-iminoacetate formed imidazole derivative 37. After hydrolysis of the ester group and amidation, 8-oxo-5,6-dihydroimidazo[1,…
Number of citations: 76 pubs.acs.org
H MEDETALİBEYOĞLU, G KOTAN - 2022 - isres.org
… This method involves an N-amination with HOSA, which was then followed by a cyclocondensation with ethyl 2-ethoxy-2-iminoacetate that was available for purchase. Semisaturated …
Number of citations: 1 www.isres.org

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